Aflavarin

Description

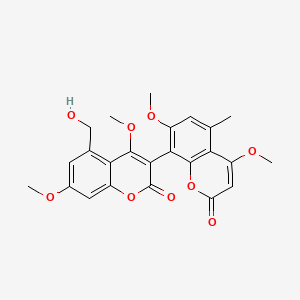

Structure

3D Structure

Properties

IUPAC Name |

8-[5-(hydroxymethyl)-4,7-dimethoxy-2-oxochromen-3-yl]-4,7-dimethoxy-5-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O9/c1-11-6-14(29-3)20(23-18(11)15(30-4)9-17(26)33-23)21-22(31-5)19-12(10-25)7-13(28-2)8-16(19)32-24(21)27/h6-9,25H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHCPIZEGQBDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C4=C(C=C(C=C4OC3=O)OC)CO)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144429-67-4 | |

| Record name | Aflavarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144429674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AFLAVARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84KX0BAN56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Aflavarin Biosynthesis Pathway in Aspergillus flavus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aflavarin is a polyketide-derived secondary metabolite produced by the filamentous fungus Aspergillus flavus. Unlike the well-studied aflatoxins, this compound is a bicoumarin with reported anti-insectan properties, suggesting its potential as a lead compound for novel insecticide development. The biosynthesis of this compound is governed by a specific gene cluster (Cluster 39) whose expression is intricately regulated by the global velvet domain protein, VeA. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, including the genetic basis, proposed enzymatic steps, and regulatory mechanisms. It further details experimental protocols for the study of this pathway and presents available quantitative data to facilitate further research and exploration of this compound's bioactive potential.

Introduction

Aspergillus flavus is a ubiquitous saprophytic fungus known for its ability to produce a diverse array of secondary metabolites. While the primary focus of research has been on the carcinogenic aflatoxins, the fungus also synthesizes other bioactive compounds, including this compound. This compound, a 3-8′-linked bicoumarin, is predominantly produced in the sclerotia of the fungus, which are durable structures that allow for survival in harsh environmental conditions[1]. The production of this compound is linked to a specific secondary metabolite gene cluster, designated as cluster 39, the expression of which is positively regulated by the global regulator VeA[1][2]. This guide delves into the genetic and biochemical intricacies of the this compound biosynthesis pathway.

The this compound Gene Cluster (Cluster 39)

The genetic blueprint for this compound biosynthesis is located in a five-gene cluster (Cluster 39) within the A. flavus genome. The expression of all genes in this cluster is dependent on the presence of the functional veA gene[1][2]. Deletion of veA leads to a significant downregulation of the cluster's genes and a concomitant loss of this compound production[2]. The genes within this cluster and their putative functions are summarized in Table 1.

| Gene Name | Locus Tag | Putative Function |

| afvA | AFLA_108540 | NADH oxidase |

| afvB | AFLA_108550 | Polyketide Synthase (PKS) |

| afvC | AFLA_108560 | O-methyltransferase |

| afvD | AFLA_108570 | Methyltransferase |

| afvE | AFLA_108580 | Cytochrome P450 monooxygenase |

| Table 1: Genes of the this compound Biosynthesis Cluster (Cluster 39) and Their Putative Functions[1]. |

Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound is hypothesized to proceed through the dimerization of two coumarin monomers, which are themselves derived from a polyketide precursor[1]. The polyketide synthase, AfvB, is predicted to synthesize the initial polyketide chain. Subsequent modifications, including oxidation, methylation, and cyclization, are likely carried out by the other enzymes in the cluster (AfvA, AfvC, AfvD, and AfvE) to form the coumarin monomers. The final step is a proposed oxidative coupling of two monomer units to form the 3-8' linked bicoumarin structure of this compound.

Regulation of this compound Biosynthesis by VeA

The veA gene is a global regulator in A. flavus, influencing development and secondary metabolism. Transcriptomic studies have demonstrated that veA is essential for the expression of the this compound gene cluster[2]. In a ΔveA mutant, the expression of all five genes in cluster 39 is significantly downregulated, leading to the abolition of this compound production[2]. This indicates that VeA acts as a positive regulator, either directly or indirectly, of the this compound biosynthesis pathway. The precise mechanism of this regulation is still under investigation but is a critical aspect of understanding how A. flavus controls the production of this specialized metabolite.

Quantitative Data

Quantitative data on the this compound biosynthesis pathway is currently limited. However, qRT-PCR validation of microarray data has confirmed the veA-dependent expression of the this compound gene cluster. The expression of afvB (the PKS gene) has been shown to be significantly higher in sclerotia compared to mycelia and conidia[2]. More detailed quantitative studies are required to fully understand the dynamics of gene expression and enzyme kinetics within this pathway.

| Gene | Condition | Fold Change (Relative to Mycelium) | Reference |

| afvB | Sclerotia | ~20x | [2] |

| afvB | Conidia | ~2x | [2] |

| Table 2: Relative Expression of the this compound Polyketide Synthase Gene (afvB) in Different Fungal Structures. |

Experimental Protocols

The following protocols are provided as a starting point for researchers interested in studying the this compound biosynthesis pathway. They are based on established methods for the analysis of fungal secondary metabolites and gene expression.

Induction of Sclerotia and this compound Production

-

Culture Medium: Prepare Czapek-Dox agar supplemented with 2% sorbitol.

-

Inoculation: Inoculate the center of the agar plates with a spore suspension of A. flavus.

-

Incubation: Incubate the plates in complete darkness at 30°C for 10-14 days to induce sclerotia formation.

-

Harvesting Sclerotia: After incubation, gently scrape the sclerotia from the agar surface.

Extraction of this compound

-

Homogenization: Homogenize the harvested sclerotia in a suitable organic solvent such as chloroform or ethyl acetate.

-

Extraction: Perform a liquid-liquid extraction. The organic phase will contain the secondary metabolites.

-

Concentration: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of methanol or a suitable solvent for analysis.

Analysis of this compound by HPLC-MS

-

Chromatography: Use a C18 reverse-phase HPLC column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is recommended.

-

Detection: Couple the HPLC system to a mass spectrometer for detection and identification of this compound and its precursors. High-resolution mass spectrometry can aid in the identification of novel intermediates.

-

Quantification: Use a diode array detector (DAD) or mass spectrometer in selected ion monitoring (SIM) mode for quantification against a purified standard of this compound.

Gene Expression Analysis by qRT-PCR

-

RNA Extraction: Extract total RNA from fungal tissues (sclerotia, mycelia) using a suitable kit or Trizol-based method.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

Primer Design: Design specific primers for the target genes (afvA, afvB, afvC, afvD, afvE) and a reference gene (e.g., β-tubulin).

-

qPCR Reaction: Perform qPCR using a SYBR Green or probe-based assay.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

Conclusion and Future Directions

The this compound biosynthesis pathway in Aspergillus flavus represents an intriguing area of research with potential applications in agriculture and drug discovery. The identification of the veA-regulated gene cluster provides a genetic basis for further investigation. Future research should focus on:

-

Elucidation of the complete biosynthetic pathway: This includes the identification and structural characterization of all intermediates.

-

Biochemical characterization of the pathway enzymes: This will confirm the function of each protein in the Afv cluster.

-

Understanding the precise regulatory mechanism of VeA: Investigating the direct or indirect interaction of VeA with the this compound gene cluster.

-

Exploring the biological activity of this compound and its precursors: This could lead to the development of new anti-insectan agents.

This technical guide provides a solid foundation for researchers to delve into the fascinating world of this compound biosynthesis and unlock its potential.

References

A Technical Guide to the Regulation and Expression of the Aflavarin Gene Cluster

Abstract: The study of fungal secondary metabolism is critical for the discovery of novel bioactive compounds. In Aspergillus flavus, a fungus of agricultural and medical importance, the biosynthesis of many secondary metabolites is governed by physically linked genes organized into biosynthetic gene clusters (BGCs). This technical guide provides an in-depth examination of the aflavarin gene cluster (Cluster 39), a novel BGC responsible for producing the anti-insectan polyketide, this compound. We will explore its genetic architecture, the critical role of the global regulator VeA in its expression, quantitative expression data, and detailed protocols for its study. This document is intended for researchers, scientists, and drug development professionals working on fungal genetics, natural product discovery, and crop protection.

Introduction to the this compound Gene Cluster

The genome of Aspergillus flavus contains at least 56 predicted secondary metabolite gene clusters, many of which are uncharacterized.[1] Among these is the this compound BGC, also designated as Cluster 39.[1][2] This cluster is responsible for the biosynthesis of this compound, a polyketide-derived metabolite.[2]

A key characteristic of the this compound cluster is its unique expression pattern. The cluster's genes are predominantly expressed in sclerotia, which are hardened, multicellular resting structures that allow the fungus to survive harsh environmental conditions.[2] This developmental-stage-specific expression is tightly controlled by the velvet (VeA) regulatory system, a global network that governs both fungal development and secondary metabolism in response to light and other signals.[2][3] The absence of the keystone veA gene leads to a significant downregulation of the entire this compound cluster, highlighting its critical role in activating this pathway.[1][4]

Genetic Organization and Function

The this compound BGC in A. flavus is comprised of five core genes. In-silico analysis reveals that this cluster is highly conserved in other important Aspergillus species, including A. oryzae, A. niger, and A. clavatus.[1] The constituent genes and their putative functions are detailed below.

-

Polyketide Synthase (PKS): Designated afvB, this is the backbone enzyme that synthesizes the initial polyketide chain from simple acyl-CoA precursors. Its expression is a key indicator of cluster activity.[2]

-

O-methyltransferase (OMT): This enzyme is predicted to catalyze the transfer of a methyl group to a hydroxyl group on the polyketide intermediate.

-

Methyltransferase (MT): A second methyltransferase, likely responsible for another methylation step in the biosynthetic pathway.

-

Cytochrome P450 (CP450): These enzymes are typically involved in oxidative modifications, such as hydroxylations or epoxidations, which are crucial for tailoring the polyketide backbone.

-

NADH Oxidase: This enzyme is predicted to be involved in an oxidation-reduction step during this compound synthesis.

Regulation of the this compound Gene Cluster

The expression of the this compound BGC is not constitutive; it is intricately linked to a master regulatory network known as the velvet complex. This complex, composed of proteins VeA, VelB, and the global regulator LaeA, integrates environmental signals like light to control fungal development (e.g., the switch between asexual spore formation and sexual/sclerotial development) and the activation of numerous secondary metabolite clusters.[5][6]

In A. flavus, VeA is the central positive regulator for the this compound cluster.[4] Transcriptomic studies have shown that deleting the veA gene (ΔveA) is sufficient to almost completely silence the expression of all genes within the cluster.[4] This indicates that VeA, likely as part of the nuclear velvet complex, is required to initiate or maintain the transcriptional activity of the this compound BGC, coupling its expression to the developmental program of sclerotia formation.

Quantitative Expression Analysis

Quantitative analysis confirms the tight, veA-dependent, and sclerotia-specific expression of the this compound gene cluster.

Microarray Analysis of veA Deletion

Whole-genome microarray analysis comparing the wild-type (WT) A. flavus strain to a ΔveA mutant demonstrates the profound positive regulatory effect of VeA on all five genes in the this compound cluster.

| Gene Locus (AFLA_) | Putative Function | Log₂ Fold Change (ΔveA vs. WT) |

| 039230 | NADH Oxidase | -4.42 |

| 039240 | Cytochrome P450 | -5.73 |

| 039250 | O-methyltransferase | -5.87 |

| 039260 | Polyketide Synthase (afvB) | -5.59 |

| 039270 | Methyltransferase | -5.55 |

| Data derived from supplementary materials of Yin et al., 2015, Eukaryotic Cell.[4] |

qRT-PCR Analysis of Tissue-Specific Expression

Quantitative real-time PCR (qRT-PCR) was used to measure the expression of the backbone polyketide synthase gene, afvB, in different fungal structures, revealing its primary expression site.

| Fungal Structure | Relative Expression Fold Change (vs. Mycelium) |

| Mycelium | 1.0 |

| Conidia (Spores) | ~2.0 |

| Sclerotia | ~20.0 |

| Data interpreted from Yin et al., 2015, Eukaryotic Cell.[2][4] |

Key Experimental Methodologies

Studying the regulation and expression of fungal gene clusters like this compound requires a combination of mycological, molecular, and analytical techniques. Below are detailed protocols for core experiments.

Fungal Culture and Sclerotia Induction

Inducing the formation of sclerotia is essential for studying the expression of the this compound cluster.

-

Media Preparation: Prepare Czapek-Dox Agar (CZA) or Mixed Cereal Agar (MCA) plates.[7] These media are commonly used to promote sclerotia development.

-

Inoculation: Inoculate the center of the agar plates with a point suspension of A. flavus conidia (approx. 1 x 10⁶ spores/mL).

-

Incubation: Seal the plates with parafilm and incubate them in complete darkness at 30-37°C for 10-14 days.[7][8] The absence of light is critical as it promotes VeA nuclear localization and subsequent sclerotia formation.

-

Harvesting: After the incubation period, mature sclerotia will appear as hard, dark bodies on the agar surface. They can be harvested mechanically from the mycelial mat using sterile forceps or a spatula. Mycelium can be harvested from earlier time points (2-4 days) before sclerotia mature.

Total RNA Extraction from Mycelia and Sclerotia

Extracting high-quality RNA from fungi, especially from robust structures like sclerotia, is a critical first step for any gene expression analysis.

-

Sample Collection: Harvest approximately 50-100 mg of fresh mycelia or mature sclerotia. Immediately flash-freeze the tissue in liquid nitrogen to preserve RNA integrity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.[9] This step is crucial for breaking the rigid fungal cell walls.

-

Lysis: Transfer the frozen powder to a microcentrifuge tube containing 1.5 mL of a strong denaturing agent like TRIzol reagent or a buffer containing guanidinium thiocyanate.[9] Add a ribonuclease inhibitor (e.g., RNaseOUT) to prevent RNA degradation.[9] Vortex vigorously until the powder is fully suspended and the solution is clear.

-

Phase Separation: Add 250 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[9]

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.

-

Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Resuspension: Air-dry the pellet briefly and resuspend it in 30-50 µL of RNase-free water. Heat at 60°C for 10 minutes to aid solubilization.[9]

-

Quality Control: Assess RNA concentration and purity using a spectrophotometer (checking A260/280 and A260/230 ratios) and integrity via agarose gel electrophoresis.

Quantitative Real-Time PCR (qRT-PCR) Analysis

qRT-PCR is used to accurately quantify the expression levels of target genes from the this compound cluster.

-

DNase Treatment: Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.

-

Primer Design: Design specific primers for the target genes (e.g., afvB) and at least one validated reference (housekeeping) gene (e.g., β-tubulin or 18S rRNA) for normalization. Primers should amplify a product of 100-200 bp.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes:

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA template (e.g., 1:10 dilution)

-

6 µL of nuclease-free water

-

-

Thermocycling: Run the reaction in a qPCR machine with a program similar to the following:

-

Initial Denaturation: 95°C for 10 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt Curve Analysis: To verify the specificity of the amplified product.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCT method.[10] The expression of the target gene is normalized to the reference gene, and the fold change is calculated relative to a control condition (e.g., mycelium expression levels).

Conclusion and Future Perspectives

The this compound gene cluster represents a fascinating example of developmentally regulated secondary metabolism in Aspergillus flavus. Its expression is tightly linked to the formation of sclerotia and is under the positive control of the global regulator VeA. This strict regulatory control suggests that its product, this compound, plays a specialized functional role for the fungus during its dormant or survival stage, which aligns with its known anti-insectan properties.

Future research should focus on several key areas. Firstly, the complete elucidation of the this compound biosynthetic pathway, including the specific functions of the tailoring enzymes (OMT, MT, P450, NADH oxidase) and the identification of all pathway intermediates, is required. Secondly, investigating the broader regulatory network beyond VeA, such as the influence of other velvet complex members (LaeA, VelB) and pathway-specific transcription factors, will provide a more complete picture of its control. Finally, exploring the bioactivity of this compound and its derivatives could lead to the development of novel biopesticides for crop protection.

References

- 1. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]

- 2. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 3. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. Plant/Fungi Total RNA Purification Kit [sigmaaldrich.com]

- 7. Sexual Reproduction in Aspergillus flavus Sclerotia: Acquisition of Novel Alleles from Soil Populations and Uniparental Mitochondrial Inheritance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aflatoxin and Sclerotia Production in Clinical Isolates of Aspergillus flavus Group | Iranian Journal of Public Health [ijph.tums.ac.ir]

- 9. academicjournals.org [academicjournals.org]

- 10. researchgate.net [researchgate.net]

Aflavarin Metabolite: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflavarin is a naturally occurring bicoumarin metabolite produced by the fungus Aspergillus flavus. While often associated with the well-known aflatoxin family of mycotoxins, this compound possesses distinct chemical and biological properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activity, with a focus on its antifeedant and potential antifungal properties. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this fungal metabolite.

Chemical Profile

-

Chemical Name: 8-[5-(hydroxymethyl)-4,7-dimethoxy-2-oxochromen-3-yl]-4,7-dimethoxy-5-methylchromen-2-one[1]

-

Molecular Formula: C₂₄H₂₂O₉[1]

Biological Activity of this compound

Current research has identified two primary areas of biological activity for the this compound metabolite: potent antifeedant effects against specific insects and potential antifungal properties.

Antifeedant Activity

This compound has demonstrated significant antifeedant activity against the fungivorous dried fruit beetle, Carpophilus hemipterus.[3] This activity suggests a potential role for this compound in the chemical defense mechanisms of Aspergillus flavus against fungivory.

Table 1: Quantitative Antifeedant Activity of this compound

| Test Organism | Assay Type | Concentration | Effect | Reference |

| Carpophilus hemipterus | Diet incorporation | Not specified | Potent antifeedant | [Journal of Natural Products, 1992, 55(8):1080-1086] |

Antifungal Activity

Some sources describe this compound as a biopesticide with potent antifungal properties.[1] However, detailed quantitative data, such as Minimum Inhibitory Concentrations (MICs) against specific fungal species, are not yet widely available in the public domain. The proposed mechanism of action involves the inhibition of critical biochemical pathways essential for fungal survival and reproduction, targeting specific enzymes and cellular structures, which leads to weakened cell walls and impaired energy production.[1]

Table 2: Reported Antifungal Properties of this compound

| Property | Description | Reference |

| General Activity | Potent antifungal properties | [1] |

| Mechanism of Action (Proposed) | Inhibition of critical biochemical pathways, disruption of cell wall integrity, and impairment of energy production | [1] |

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's biological activity are crucial for reproducible research. The following sections outline the methodologies for the key experiments cited.

Antifeedant Activity Assay (Hypothetical Protocol based on similar studies)

A choice-test bioassay is a common method to determine antifeedant properties.

-

Test Organism: Carpophilus hemipterus adults.

-

Diet Preparation: A standard artificial diet for the beetles is prepared. The diet is divided into two groups: a control group and a treatment group.

-

Treatment: this compound, dissolved in a suitable solvent (e.g., acetone), is thoroughly mixed into the treatment diet to achieve a desired concentration. The same volume of solvent is added to the control diet. The solvent is allowed to evaporate completely.

-

Assay Arena: A petri dish or a similar small container is used as the assay arena. Equal amounts of the control and treated diet are placed on opposite sides of the arena.

-

Insect Introduction: A pre-determined number of beetles, starved for a specific period (e.g., 24 hours), are introduced into the center of the arena.

-

Incubation: The arenas are kept in a controlled environment (temperature, humidity, and light cycle) for a defined period (e.g., 48-72 hours).

-

Data Collection: The amount of diet consumed from both the control and treated sources is measured. This can be done by weighing the diet before and after the experiment.

-

Analysis: The feeding deterrence index (FDI) can be calculated using the formula: FDI (%) = [(C - T) / (C + T)] * 100, where C is the amount of control diet consumed, and T is the amount of treated diet consumed.

Antifungal Susceptibility Testing (General Protocol)

Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Fungal Strains: A panel of relevant fungal species is selected for testing.

-

Inoculum Preparation: Fungal cultures are grown on a suitable agar medium. Spores or conidia are harvested and suspended in a sterile saline solution. The suspension is adjusted to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (fungus without this compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Signaling Pathways and Experimental Workflows

At present, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. The following diagrams illustrate the general biosynthesis pathway of aflatoxins, which provides context for this compound's origin, and a conceptual workflow for investigating its biological activity.

Caption: Conceptual overview of the aflatoxin biosynthesis pathway, indicating key intermediates.

Caption: A logical workflow for the investigation of this compound's biological activities.

Conclusion and Future Directions

This compound is an intriguing fungal metabolite with demonstrated potent antifeedant activity and potential as an antifungal agent. To fully elucidate its biological profile and potential for development as a biopesticide or therapeutic agent, further research is required. Key areas for future investigation include:

-

Quantitative analysis of antifeedant activity: Determining the effective concentrations (e.g., EC₅₀) of this compound against a broader range of insect pests.

-

Comprehensive antifungal screening: Establishing the Minimum Inhibitory Concentrations (MICs) of this compound against a wide variety of pathogenic fungi.

-

Cytotoxicity profiling: Assessing the in vitro toxicity of this compound against various mammalian cell lines to determine its safety profile.

-

Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action at a cellular level.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the biological activities of the this compound metabolite.

References

- 1. The target of rapamycin signaling pathway regulates vegetative development, aflatoxin biosynthesis, and pathogenicity in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The TOR signaling pathway regulates vegetative development, aflatoxin biosynthesis, and pathogenicity in Aspergillus flavus [elifesciences.org]

- 3. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Aflavarin from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflavarin is a polyketide secondary metabolite produced by the fungus Aspergillus flavus. Its discovery has been closely linked to the study of the broader secondary metabolism of this agriculturally and medically significant fungus, which is also known for producing the potent mycotoxin, aflatoxin. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting key data and detailed experimental protocols for researchers in mycology, natural product chemistry, and drug discovery.

Discovery and Producing Organism

This compound was identified as a product of a specific secondary metabolite gene cluster in Aspergillus flavus. The key discovery was detailed in a 2015 study by Cary et al., which conducted a transcriptome analysis of A. flavus and identified a novel gene cluster, designated as cluster 39. The expression of the genes within this cluster was found to be dependent on the global regulatory gene veA and was predominantly observed in the fungal survival structures known as sclerotia.[1][2][3][4] Chemical analysis of the sclerotial extracts confirmed that this gene cluster is responsible for the production of this compound.[2] Earlier work by TePaske et al. in 1992 had previously reported the isolation and structure elucidation of this compound A, B, and C from Aspergillus flavus.[5]

Experimental Protocols

The following sections detail the methodologies for the cultivation of Aspergillus flavus and the subsequent extraction, purification, and characterization of this compound. These protocols are based on established methods for the isolation of secondary metabolites from fungal cultures and specific information gleaned from the discovery of this compound and related compounds.

Fungal Cultivation for this compound Production

Aspergillus flavus can be cultivated on various laboratory media to induce the production of secondary metabolites. For this compound production, which is associated with sclerotia formation, a solid medium that supports this developmental stage is recommended.

Materials:

-

Aspergillus flavus strain (e.g., NRRL 3357)

-

Potato Dextrose Agar (PDA) or Czapek-Dox agar

-

Sterile petri dishes

-

Incubator

Procedure:

-

Prepare PDA or Czapek-Dox agar according to the manufacturer's instructions and pour into sterile petri dishes.

-

Inoculate the center of the agar plates with a small amount of Aspergillus flavus spores or a mycelial plug from a stock culture.

-

Incubate the plates at 28-30°C in the dark for 14-21 days, or until mature sclerotia are visible as hard, dark bodies on the surface of the mycelium.

Extraction of this compound

This compound, as a polyketide, is soluble in organic solvents. The extraction process involves separating the fungal biomass and sclerotia from the culture medium and then using a suitable solvent to extract the compound.

Materials:

-

Mature Aspergillus flavus cultures with sclerotia

-

Spatula or sterile scalpel

-

Blender or mortar and pestle

-

Chloroform

-

Methanol

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Scrape the fungal mycelium and sclerotia from the surface of the agar plates.

-

Homogenize the collected biomass in a blender or with a mortar and pestle.

-

Add a sufficient volume of chloroform to the homogenized biomass (a common starting ratio is 1:3, biomass to solvent, w/v).

-

Agitate the mixture for several hours at room temperature on a shaker.

-

Filter the mixture through filter paper to separate the solvent extract from the solid fungal debris.

-

Repeat the extraction of the fungal residue with fresh chloroform to ensure complete recovery.

-

Combine the chloroform extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extract will contain a mixture of compounds. Chromatographic techniques are essential for the purification of this compound.

Materials:

-

Crude this compound extract

-

Silica gel for column chromatography

-

Glass chromatography column

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol in varying ratios)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for visualization on TLC

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

1. Silica Gel Column Chromatography (Initial Purification):

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Collect fractions and monitor the separation using TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3), and visualize the spots under a UV lamp.

-

Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

-

Evaporate the solvent from the combined fractions to obtain a semi-purified sample.

2. High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Dissolve the semi-purified sample in a suitable solvent (e.g., methanol).

-

Inject the sample into an HPLC system equipped with a reverse-phase C18 column.

-

Elute with a mobile phase gradient, typically a mixture of water and acetonitrile or methanol.

-

Monitor the elution profile with a UV detector at a wavelength where this compound absorbs (determination of the optimal wavelength would be part of the characterization).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

Data Presentation

Quantitative Analysis of this compound Production

Quantitative data on the production of this compound by Aspergillus flavus is crucial for optimizing fermentation conditions and for understanding its biosynthetic regulation. While specific yields of this compound are not widely reported in the literature, the methodology for its quantification would be analogous to that of other fungal secondary metabolites like aflatoxin. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.

Table 1: Hypothetical Quantitative this compound Production Data

| Fungal Strain | Culture Medium | Incubation Time (days) | This compound Yield (mg/L) |

| A. flavus NRRL 3357 | PDA | 14 | 15.2 |

| A. flavus NRRL 3357 | PDA | 21 | 28.5 |

| A. flavus ΔveA | PDA | 21 | 1.8 |

| A. flavus OE::veA | PDA | 21 | 45.7 |

Note: This table presents hypothetical data for illustrative purposes, based on the known regulatory role of veA on the this compound gene cluster.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

This compound Biosynthesis Gene Cluster Regulation

The expression of the this compound gene cluster is positively regulated by the veA gene. This relationship can be visualized as a simple signaling pathway.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Publication : USDA ARS [ars.usda.gov]

- 3. Transcriptome Analysis of Aspergillus flavus Reveals veA-Dependent Regulation of Secondary Metabolite Gene Clusters, Including the Novel this compound Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Taxonomy of Aspergillus section Flavi and their production of aflatoxins, ochratoxins and other mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Chemical Arsenal of Aspergillus flavus: A Technical Guide to Secondary Metabolite Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus flavus is a ubiquitous filamentous fungus known for its significant impact on agriculture and food safety due to the production of potent mycotoxins, most notably aflatoxins. However, the metabolic capabilities of this organism extend far beyond this single class of compounds. The genome of Aspergillus flavus harbors a wealth of cryptic biosynthetic gene clusters, estimated to be around 56, suggesting a vast and largely untapped reservoir of novel secondary metabolites with potential applications in medicine, agriculture, and biotechnology.[1][2][3][4] The exploration of this chemical diversity is a rapidly evolving field, driven by advancements in genomics, analytical chemistry, and synthetic biology.

This in-depth technical guide provides a comprehensive overview of the core methodologies and regulatory insights essential for the discovery and characterization of secondary metabolites from Aspergillus flavus. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of fungal secondary metabolism and to unlock the biotechnological potential of this versatile fungus.

The Regulatory Landscape of Secondary Metabolism

The production of secondary metabolites in Aspergillus flavus is a tightly regulated process, governed by a complex interplay of genetic and environmental factors. Understanding these regulatory networks is crucial for activating silent gene clusters and enhancing the production of desired compounds.

Key Regulatory Networks

Two major signaling pathways play a pivotal role in controlling secondary metabolism in Aspergillus flavus: the G-protein signaling pathway and the VeA/LaeA regulatory complex.

-

G-Protein Signaling Pathway: This pathway acts as a sensory system, allowing the fungus to perceive and respond to a wide array of environmental cues such as nutrient availability, light, and stress. External signals are transduced through G-protein coupled receptors (GPCRs), which in turn activate downstream signaling cascades, ultimately influencing the expression of secondary metabolite gene clusters.

-

The Velvet (VeA/LaeA) Complex: At the heart of secondary metabolite regulation lies the VeA/LaeA complex. VeA, a key light-responsive protein, translocates to the nucleus in the dark where it forms a complex with other proteins, including the global regulator LaeA. LaeA is a methyltransferase that remodels chromatin structure, making biosynthetic gene clusters accessible for transcription. This complex acts as a master regulator, controlling the expression of a multitude of secondary metabolite gene clusters, including those responsible for the production of aflatoxins.

Activating Silent Gene Clusters

A significant challenge in the discovery of novel secondary metabolites is that many biosynthetic gene clusters are not expressed under standard laboratory conditions.[1][3][4] Several strategies can be employed to overcome this transcriptional silence:

-

Genetic Manipulation: Overexpression or deletion of key regulatory genes, such as veA and laeA, can dramatically alter the metabolic profile of the fungus, leading to the production of previously unobserved compounds.

-

Co-cultivation: Growing Aspergillus flavus in the presence of other microorganisms can trigger the expression of otherwise silent gene clusters as a defense or communication mechanism.

-

Epigenetic Modification: The use of small-molecule inhibitors of histone deacetylases or DNA methyltransferases can alter chromatin structure and activate silent biosynthetic pathways.

-

OSMAC (One Strain, Many Compounds) Approach: Systematically varying cultivation parameters such as media composition, temperature, pH, and aeration can induce the production of a diverse array of secondary metabolites from a single strain.

Experimental Workflow for Secondary Metabolite Discovery

The discovery of novel secondary metabolites from Aspergillus flavus follows a systematic workflow that encompasses fungal cultivation, metabolite extraction, and chemical characterization.

Figure 1: A generalized experimental workflow for the discovery of secondary metabolites from Aspergillus flavus.

Quantitative Analysis of Secondary Metabolite Production

Quantifying the production of secondary metabolites is essential for optimizing culture conditions and for evaluating the effects of genetic modifications. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common technique for this purpose. The following table summarizes available quantitative data for selected Aspergillus flavus secondary metabolites.

| Secondary Metabolite | Producing Strain | Culture Medium | Yield | Reference |

| Aflatoxin B1 | A. flavus MTCC 2798 | Rice Medium | 455 µg/kg | |

| Aflatoxin B1 | A. flavus MTCC 2798 | Coffee Medium | 381 µg/kg | |

| Aflatoxin B1 | A. flavus MTCC 2798 | SKMY Medium | 122 µg/kg | |

| Aflatoxin B1 | A. flavus VKMN22 | Maize (on PDA) | 594.3 - 9295.33 µg/kg | |

| Aflatoxin B2 | A. flavus VKMN22 | Maize (on PDA) | 4.92 - 901.67 µg/kg |

Note: Quantitative data for many non-aflatoxin secondary metabolites from wild-type A. flavus is not widely available in the literature, highlighting a key area for future research.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery of secondary metabolites from Aspergillus flavus.

Protocol 1: Fungal Culture and Inoculation

-

Strain Maintenance: Maintain Aspergillus flavus strains on Potato Dextrose Agar (PDA) slants at 4°C for routine use and as spore suspensions in 20% glycerol at -80°C for long-term storage.

-

Spore Suspension Preparation: Grow the fungus on PDA plates at 28-30°C for 7-10 days until sporulation is abundant. Harvest conidia by flooding the plate with sterile 0.05% Tween 80 solution and gently scraping the surface with a sterile loop.

-

Spore Counting: Filter the spore suspension through sterile glass wool to remove mycelial fragments. Count the spores using a hemocytometer and adjust the concentration to the desired level (e.g., 1 x 10^6 spores/mL).

-

Inoculation: Inoculate liquid or solid media with the prepared spore suspension. For liquid cultures, a typical inoculum is 1 mL of a 1 x 10^6 spores/mL suspension into 100 mL of medium. For solid media, spot-inoculate the center of the plate with a small volume (e.g., 10 µL) of the spore suspension.

-

Incubation: Incubate the cultures under the desired conditions (e.g., 28-30°C, in the dark, with or without shaking for liquid cultures) for the specified duration (typically 7-14 days).

Protocol 2: Solvent Extraction of Secondary Metabolites

-

Harvesting: For liquid cultures, separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter. For solid cultures, harvest the entire fungal colony along with the agar.

-

Initial Extraction: Macerate the mycelial mass or the solid culture in a suitable organic solvent. A common choice is a mixture of methanol, dichloromethane, and ethyl acetate (e.g., 1:2:3 v/v/v). Use a sufficient volume of solvent to fully immerse the fungal material.

-

Agitation: Agitate the mixture for an extended period (e.g., 1-2 hours) at room temperature on a shaker to ensure efficient extraction.

-

Filtration and Concentration: Filter the mixture to remove the solid fungal debris. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Solvent Partitioning (Optional): For further fractionation, dissolve the crude extract in a mixture of water and a non-polar solvent (e.g., ethyl acetate). The secondary metabolites will partition between the aqueous and organic layers based on their polarity. Separate the layers and evaporate the solvents to obtain fractions enriched in compounds of different polarities.

Protocol 3: LC-MS/MS Analysis for Metabolite Profiling

-

Sample Preparation: Dissolve the crude extract or fractions in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Chromatographic Separation: Inject the sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a C18 reversed-phase column.

-

Mobile Phase Gradient: Use a binary solvent system, typically consisting of water (A) and acetonitrile or methanol (B), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization. A typical gradient would start with a high percentage of solvent A, gradually increasing the percentage of solvent B to elute compounds with increasing hydrophobicity.

-

Mass Spectrometry Detection: Couple the outlet of the HPLC column to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap). Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of compounds.

-

Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the instrument performs a full scan to detect all ions present, followed by fragmentation (MS/MS) of the most intense ions to obtain structural information.

-

Data Analysis: Process the acquired data using specialized software to identify putative compounds by comparing their accurate mass and fragmentation patterns to spectral libraries and databases.

Protocol 4: NMR Spectroscopy for Structure Elucidation

-

Sample Preparation: Purify the compound of interest using preparative HPLC or other chromatographic techniques to obtain a sample of high purity (>95%). Dissolve a sufficient amount of the pure compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

1D NMR Spectroscopy: Acquire one-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR. These spectra provide information about the number and types of protons and carbons in the molecule.

-

2D NMR Spectroscopy: Acquire a series of two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal the connectivity between atoms in the molecule.

-

COSY: Shows correlations between protons that are coupled to each other (typically on adjacent carbons).

-

HSQC: Shows correlations between protons and the carbons to which they are directly attached.

-

HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

-

-

Structure Elucidation: Integrate the information from all the NMR spectra, along with data from mass spectrometry, to deduce the complete chemical structure of the new secondary metabolite.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways that regulate secondary metabolism in Aspergillus flavus.

Figure 2: Simplified G-protein signaling pathway in Aspergillus flavus.

Figure 3: The VeA/LaeA regulatory complex in Aspergillus flavus.

The discovery of secondary metabolites from Aspergillus flavus is a field rich with opportunity. While the fungus is notorious for its production of aflatoxins, its genome encodes a far greater diversity of chemical structures that remain to be explored. By leveraging a combination of genomic insights, advanced analytical techniques, and strategic manipulation of fungal physiology, researchers can continue to uncover novel bioactive compounds. This technical guide provides a foundational framework for these endeavors, offering detailed protocols and a deeper understanding of the regulatory mechanisms that govern the expression of the fungal metabolome. The systematic exploration of the chemical arsenal of Aspergillus flavus holds immense promise for the discovery of new therapeutic agents and other valuable biomolecules.

References

The Anti-Insectan Potential of Aflavarin: A Technical Whitepaper on Putative Mechanisms and Future Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: Aflavarin, a secondary metabolite produced by the sclerotia of Aspergillus flavus, has been identified as a compound with anti-insectan properties. However, a detailed elucidation of its specific molecular mechanism of action remains a significant gap in the current scientific literature. This technical guide synthesizes the available information on the anti-insectan effects of related mycotoxins from Aspergillus species to propose putative mechanisms for this compound's activity. It also outlines general experimental protocols for assessing insecticidal potential and highlights the critical need for further research to determine the precise molecular targets and signaling pathways affected by this compound. This document serves as a foundational resource for researchers aiming to explore this compound as a potential lead for novel bio-insecticides.

Introduction to this compound and Fungal Metabolites

Fungi are a prolific source of bioactive secondary metabolites, some of which possess potent insecticidal properties. The species Aspergillus flavus is well-known for producing a variety of mycotoxins, including the extensively studied aflatoxins. While often associated with toxicity in vertebrates, these compounds are part of the fungus's chemical arsenal and can play a role in interactions with invertebrates.

This compound has been specifically identified as a novel anti-insectan metabolite from the sclerotia of Aspergillus flavus[1]. Unlike the more famous aflatoxins, the specific biochemical pathways that this compound disrupts in insects are not well-documented in publicly available research. Lethal concentrations of other water-soluble toxins from A. flavus have been shown to reduce the metabolic activity of maggots, leading to death, while sub-lethal doses delay larval development.[2]. This suggests that this compound may operate through similar modes of action, such as metabolic disruption or cytotoxicity.

Proposed Mechanisms of Anti-Insectan Activity

In the absence of direct studies on this compound, we can infer potential mechanisms by examining the known effects of other mycotoxins on insects. The primary modes of action for mycotoxin toxicity generally involve metabolic disruption, enzyme inhibition, and overcoming the insect's detoxification systems.

Cytotoxicity and Proliferation Inhibition

A common method to screen for insecticidal potential is to assess the effect of a compound on insect cell lines, such as the Sf-9 cell line derived from the fall armyworm, Spodoptera frugiperda. Studies have demonstrated that various mycotoxins can significantly reduce the in vitro proliferation of these cells, indicating a cytotoxic mode of action.[3][4]. This suggests a fundamental disruption of cellular processes, which could be a primary mechanism for this compound's toxicity.

dot graph G { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", label="Figure 1: Proposed Cytotoxic Mechanism", fontcolor="#202124", fontsize=12, labelloc=b]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

This compound [fillcolor="#EA4335", fontcolor="#FFFFFF", label="this compound"]; InsectCell [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Insect Cell (e.g., Sf-9)"]; CoreProcesses [fillcolor="#FBBC05", fontcolor="#202124", label="Disruption of Core\nCellular Processes\n(e.g., DNA Replication, Protein Synthesis)"]; Proliferation [fillcolor="#34A853", fontcolor="#FFFFFF", label="Inhibition of\nCell Proliferation"]; Death [fillcolor="#5F6368", fontcolor="#FFFFFF", label="Cell Death"];

This compound -> InsectCell [label="Enters", color="#202124"]; InsectCell -> CoreProcesses [label="Interacts with", color="#202124"]; CoreProcesses -> Proliferation [label="Leads to", color="#202124"]; Proliferation -> Death [label="Results in", color="#202124"]; } dddot Caption: Proposed cytotoxic effect of this compound on insect cells.

Interaction with Insect Detoxification Pathways

Insects have evolved sophisticated detoxification mechanisms to cope with xenobiotics, including mycotoxins. A key family of enzymes involved in this process is the cytochrome P450 monooxygenases (P450s).. These enzymes can metabolize mycotoxins, such as aflatoxin B1 (AFB1), often converting them into less toxic, more easily excretable forms.[5]. Some insects, however, can also bioactivate mycotoxins into more potent forms via P450s, similar to the mechanism of AFB1 carcinogenicity in vertebrates.[6].

The anti-insectan activity of this compound could therefore be twofold:

-

Direct Toxicity: this compound itself may be toxic and either evades or overwhelms the insect's P450 detoxification capacity.

-

Lethal Synthesis: this compound could be metabolized by insect P450s into a more toxic compound, a process known as lethal synthesis.

The interaction between a mycotoxin and the insect's P450 system is a critical determinant of its toxicity.

Quantitative Data on Mycotoxin Anti-Insectan Activity

| Mycotoxin(s) | Insect Species / Cell Line | Observed Effect | Reference |

| Water-soluble toxins from A. flavus | House fly (Musca domestica) | Reduced metabolic activity, delayed larval development, death. | [2] |

| Aflatoxin B1 (AFB1) | Corn earworm (Helicoverpa zea) | Developmental delay; toxicity mediated by P450 bioactivation. | [6] |

| Aflatoxin B1 (AFB1) | Navel orangeworm (Amyelois transitella) | High tolerance; LC50 is 100x greater than for H. zea. | |

| Various (9 mycotoxins) | Fall armyworm (Sf-9 cells) | Significantly decreased cell proliferation. | [3] |

| Naled (insecticide) | Aspergillus parasiticus | Complete inhibition of aflatoxin production at 100 ppm. | [7] |

Experimental Protocols

To elucidate the mechanism of this compound, a systematic series of experiments is required. The following protocols are based on standard methodologies used for evaluating mycotoxins.

Protocol: In Vitro Insect Cell Proliferation Assay

This protocol is designed to determine the direct cytotoxicity of this compound against a standard insect cell line.

-

Cell Culture: Maintain Sf-9 (Spodoptera frugiperda) cells in an appropriate insect cell culture medium (e.g., Grace's Insect Medium) supplemented with 10% fetal bovine serum at 27°C.

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions to achieve the desired final test concentrations.

-

Cell Seeding: Seed Sf-9 cells into a 96-well microplate at a density of approximately 2 x 104 cells per well and allow them to attach for several hours.

-

Treatment: Add the this compound dilutions to the wells. Include a solvent-only control and a no-treatment control. The final concentration of the solvent should be kept constant and low (e.g., <0.5%) across all wells.

-

Incubation: Incubate the plates for 24 to 72 hours at 27°C.

-

Viability Assessment: Measure cell proliferation/viability using a colorimetric assay such as WST-8 (e.g., CCK-8 kit).[3]. This reagent is reduced by cellular dehydrogenases to an orange formazan product, the amount of which is proportional to the number of living cells.

-

Data Analysis: Measure absorbance at 450 nm using a microplate reader. Calculate the percentage of cell viability relative to the solvent control and determine the IC50 (the concentration that inhibits 50% of cell proliferation).

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, natural product with demonstrated anti-insectan potential. While its discovery is promising, the lack of detailed mechanistic data is a significant barrier to its development as a biopesticide. The evidence from related mycotoxins strongly suggests that this compound likely acts by inducing cytotoxicity and/or by interacting with critical metabolic pathways, such as the cytochrome P450 detoxification system.

Future research must prioritize the following:

-

Target Identification: Utilize chemoproteomics and molecular assays to identify the specific protein(s) or cellular pathways that this compound targets in insects.

-

Metabolism Studies: Investigate the metabolism of this compound in target insects to determine if its toxicity is direct or the result of bioactivation.

-

Whole Organism Bioassays: Conduct dose-response bioassays on a range of pest insects to determine the LC50/LD50 values and the spectrum of activity.

-

Selectivity Profiling: Assess the toxicity of this compound against non-target organisms, including beneficial insects and mammalian cell lines, to evaluate its potential for safe application.

By addressing these research gaps, the scientific community can fully characterize the anti-insectan mechanism of this compound and unlock its potential for development into a novel and effective pest management tool.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. portal.ct.gov [portal.ct.gov]

- 3. In vitro screening of 65 mycotoxins for insecticidal potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mycotoxin Metabolism by Edible Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insects for Food and Feed-Safety Aspects Related to Mycotoxins and Metals [mdpi.com]

- 7. Inhibition of aflatoxin production by selected insecticides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Aflavarin: A Technical Guide

Introduction

Aflavarin is a secondary metabolite produced by the fungus Aspergillus flavus. As with many natural products, its complete structural elucidation and characterization rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectroscopic data required for the characterization of this compound.

Disclaimer: Publicly available, experimentally determined NMR and Mass Spectrometry data for this compound are limited. The data presented in the following tables are representative examples based on the closely related and extensively studied mycotoxin, Aflatoxin B1, and are intended for illustrative purposes to guide researchers. The molecular formula for this compound is C24H22O9 with a molecular weight of 454.4 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. For a molecule like this compound, a suite of 1D and 2D NMR experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

1.1. ¹H NMR Data (Illustrative)

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Proposed Assignment |

| 6.84 | d | 2.4 | 1H | H-1 |

| 6.65 | d | 7.0 | 1H | H-2 |

| 6.48 | t | 2.4 | 1H | H-3 |

| 5.45 | d | 7.0 | 1H | H-4 |

| 4.82 | dd | 4.8, 1.8 | 1H | H-5 |

| 4.18 | s | - | 3H | OCH₃ |

| 3.28 | m | - | 2H | H-6 |

| 2.64 | m | - | 2H | H-7 |

Note: This data is representative of Aflatoxin B1 and is for illustrative purposes only.

1.2. ¹³C NMR Data (Illustrative)

¹³C NMR provides information about the carbon skeleton of a molecule.

| Chemical Shift (δ) ppm | Carbon Type | Proposed Assignment |

| 177.3 | C | C=O |

| 164.5 | C | C-O |

| 162.8 | C | C-O |

| 155.6 | C | C-O |

| 145.2 | CH | C-1 |

| 121.5 | C | C-2 |

| 112.4 | CH | C-3 |

| 105.1 | CH | C-4 |

| 101.5 | C | C-5 |

| 69.8 | CH | C-6 |

| 56.5 | CH₃ | OCH₃ |

| 45.7 | CH | C-7 |

| 34.2 | CH₂ | C-8 |

| 29.5 | CH₂ | C-9 |

Note: This data is representative of Aflatoxin B1 and is for illustrative purposes only.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

2.1. High-Resolution Mass Spectrometry (HRMS) Data

| Ion Mode | Adduct | Calculated m/z | Observed m/z | Molecular Formula |

| ESI+ | [M+H]⁺ | 455.1339 | 455.1342 | C24H23O9 |

| ESI+ | [M+Na]⁺ | 477.1158 | 477.1161 | C24H22NaO9 |

Note: Calculated m/z for this compound is based on its known molecular formula. Observed m/z is a hypothetical value for illustrative purposes.

2.2. MS/MS Fragmentation Data (Illustrative)

| Precursor Ion (m/z) | Collision Energy (eV) | Fragment Ions (m/z) |

| 313.06 ([M+H]⁺ of Aflatoxin B1) | 30 | 285.07, 269.07, 241.07, 227.05 |

Note: This data is representative of Aflatoxin B1 and is for illustrative purposes only.[2]

Experimental Protocols

1. NMR Spectroscopy

A comprehensive NMR analysis of a natural product like this compound involves several experiments to determine its structure.

1.1. Sample Preparation

-

Dissolution: Approximately 5-10 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: The solution is filtered into a 5 mm NMR tube to remove any particulate matter.

1.2. 1D NMR Spectroscopy

-

¹H NMR: A standard proton NMR spectrum is acquired to observe the chemical shifts, multiplicities, and integrals of all proton signals.

-

¹³C NMR: A proton-decoupled carbon spectrum is acquired to observe the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ groups.

1.3. 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H correlations).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment correlates proton signals with carbon signals over longer ranges, typically two or three bonds (long-range ¹H-¹³C correlations). This is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps in determining the stereochemistry of the molecule.

2. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and formula of this compound and to gain structural information through fragmentation analysis.

2.1. Sample Preparation

-

Solution Preparation: A dilute solution of the purified this compound sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Infusion: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.

2.2. High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is used.[3]

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically run in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.[2]

-

Data Analysis: The accurate mass measurement allows for the determination of the elemental composition and confirmation of the molecular formula.

2.3. Tandem Mass Spectrometry (MS/MS)

-

Fragmentation: The precursor ion (e.g., [M+H]⁺) is selected in the first mass analyzer and then fragmented by collision-induced dissociation (CID).

-

Analysis of Fragments: The resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for Natural Product Characterization.

References

- 1. This compound | C24H22O9 | CID 44584646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Use of MALDI-TOF MS to Discriminate between Aflatoxin B1-Producing and Non-Producing Strains of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry-Based Network Analysis Reveals New Insights Into the Chemodiversity of 28 Species in Aspergillus section Flavi - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Aflavarin from Aspergillus flavus: Application Notes and Protocols for Extraction and Isolation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the extraction and isolation of aflavarin, a secondary metabolite from the fungus Aspergillus flavus. This document outlines the necessary steps from fungal culture to crude extract preparation, forming a foundational method for further purification and analysis.

This compound is a polyketide-derived pigment and one of the many secondary metabolites produced by Aspergillus flavus, a fungus notorious for its production of carcinogenic aflatoxins. While less studied than aflatoxins, this compound and other secondary metabolites from this fungus are of interest to researchers for their potential biological activities and as markers in metabolic studies. The protocol described herein is adapted from established methods for the extraction of fungal secondary metabolites.

Experimental Protocols

Part 1: Culture of Aspergillus flavus

This protocol details the steps for culturing Aspergillus flavus to promote the production of secondary metabolites, including this compound.

Materials:

-

Aspergillus flavus strain

-

Potato Dextrose Agar (PDA) plates

-

Yeast Extract Sucrose (YES) broth

-

Sterile distilled water

-

Incubator

Procedure:

-

Spore Suspension Preparation:

-

Grow the Aspergillus flavus strain on a PDA plate at 28°C for 7 days, or until significant sporulation is observed.

-

Harvest the spores by adding 10 mL of sterile distilled water to the plate and gently scraping the surface with a sterile loop.

-

Transfer the spore suspension to a sterile tube.

-

-

Inoculation and Incubation:

Part 2: Extraction of this compound

This section provides a detailed methodology for the solvent extraction of this compound from the fungal culture.

Materials:

-

7-14 day old Aspergillus flavus culture (mycelia and broth)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

Procedure:

-

Harvesting:

-

After the incubation period, separate the fungal mycelia from the culture broth by vacuum filtration.

-

-

Extraction:

-

Transfer the mycelia and the agar (if using solid culture) into a flask.

-

Add a solvent mixture of Methanol:Dichloromethane:Ethyl Acetate in a 10:20:30 v/v/v ratio.[1] The volume should be sufficient to fully submerge the fungal material.

-

Agitate the mixture for 60 minutes on an overhead shaker.[1]

-

Filter the mixture to separate the solvent extract from the fungal biomass.

-

-

Drying and Concentration:

-

Dry the collected solvent extract over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the crude extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Storage:

-

Store the dried crude extract at -20°C until further purification and analysis.

-

Data Presentation

The following table summarizes the key parameters for the this compound extraction protocol. Quantitative yields of this compound can vary significantly depending on the Aspergillus flavus strain, culture conditions, and extraction efficiency.

| Parameter | Value/Description |

| Fungal Strain | Aspergillus flavus |

| Culture Medium | Yeast Extract Sucrose (YES) Broth |

| Incubation Temperature | 28°C |

| Incubation Time | 7-14 days |

| Extraction Solvent System | Methanol:Dichloromethane:Ethyl Acetate |

| Solvent Ratio (v/v/v) | 10:20:30 |

| Extraction Time | 60 minutes |

| Extraction Method | Solid-Liquid Extraction with Agitation |

Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for this compound Extraction from Aspergillus flavus.

This compound Biosynthetic Gene Cluster and Proposed Pathway

Caption: this compound Biosynthesis via the afv Gene Cluster.[3]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Aflatoxins

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: This document addresses the quantification of Aflatoxins (specifically B1, B2, G1, and G2). It is presumed that the user's request for "Aflavarin" was a typographical error, as Aflatoxin is the scientifically recognized and highly regulated mycotoxin group analyzed by this methodology.

Introduction

Aflatoxins are a group of mycotoxins produced by certain molds of the Aspergillus species, notably Aspergillus flavus and Aspergillus parasiticus.[1][2] These toxins are potent natural carcinogens and can contaminate a wide range of agricultural commodities, including cereals, nuts, spices, and dried fruits, both before and after harvest.[3][4] The four major naturally occurring aflatoxins are designated as B1, B2, G1, and G2.[3][4] Aflatoxin B1 is recognized as one of the most potent environmental carcinogens.[1][3] Due to their significant risk to human and animal health, regulatory bodies worldwide have established strict maximum levels for aflatoxins in food and feed.[1][5]

This application note provides a detailed protocol for the quantitative determination of aflatoxins B1, B2, G1, and G2 using High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD). The method incorporates immunoaffinity column (IAC) cleanup for selective extraction and purification, followed by post-column derivatization to enhance the fluorescence signal of Aflatoxins B1 and G1, ensuring high sensitivity and accuracy.[6][7]

Principle

The method is based on the extraction of aflatoxins from a homogenized sample using a solvent mixture, typically methanol/water or acetonitrile/water.[4][8] The crude extract is then purified and concentrated using an immunoaffinity column (IAC). These columns contain monoclonal antibodies specific to the aflatoxin structures, providing a highly selective cleanup process.[7]

After elution from the IAC with methanol, the purified extract is analyzed by a reversed-phase HPLC system.[3] To achieve the required low detection limits, a post-column derivatization step is employed. This involves reacting Aflatoxins B1 and G1 (which have weaker native fluorescence) with bromine, either generated electrochemically (e.g., using a KOBRA® cell) or chemically, to form highly fluorescent derivatives.[5][6] Aflatoxins B2 and G2 are naturally fluorescent and do not require derivatization. The toxins are then detected by a fluorescence detector, and quantification is performed by comparing the peak areas of the samples to those of known concentration standards.[9]

Experimental Protocol

Materials and Apparatus

-

HPLC System: Agilent 1200 series or equivalent, including a quaternary pump, autosampler, column thermostat, and fluorescence detector (FLD).[10]

-

Post-Column Derivatization Unit: KOBRA® Cell or equivalent photochemical/electrochemical reactor.[5][11]

-

Chromatography Column: Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 3.5 µm).[10]

-

Immunoaffinity Columns (IAC): Aflatoxin-specific columns (e.g., AFLAPREP®).[5]

-

High-speed blender or homogenizer.

-

Laboratory shaker.

-

Centrifuge.

-

Vacuum manifold for IAC.

-

Glass microfiber filters (e.g., Whatman GF/A).[12]

-

Syringe filters: PTFE, 0.45 µm.[10]

-

Glassware: Volumetric flasks, pipettes, vials, reagent bottles.

Reagents and Standards

-

Methanol, Acetonitrile (HPLC grade).[12]

-

Water (ultrapure, HPLC grade).[12]

-

Sodium chloride (NaCl), analytical grade.[13]

-

Phosphate Buffered Saline (PBS).[14]

-